6-Hydroxy-6-methylheptan-2-one

Overview

Description

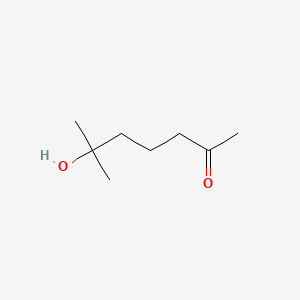

6-Hydroxy-6-methylheptan-2-one (CAS: 5077-57-6) is a branched-chain ketone-alcohol with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.211 g/mol. Key physical properties include a density of 0.928 g/cm³, boiling point of 245.9°C, and flash point of 101°C . Its structure features a ketone group at position 2 and a hydroxyl group at position 6, both attached to a methyl-substituted heptane backbone. This bifunctional nature (ketone and alcohol) confers unique polarity and reactivity, making it relevant in organic synthesis and fragrance applications. Synonyms include 6-hydroxyisooctan-2-one and EINECS 225-789-0 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-6-methylheptan-2-one can be achieved through several methods. One common approach involves the aldol condensation of isovaleraldehyde and acetone in the presence of a basic substance. This reaction forms a condensate containing 4-hydroxy-6-methylheptan-2-one, which is then subjected to hydrogenation under dehydration conditions to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-6-methylheptan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Oxidation: 6-Methylheptan-2-one or 6-methylheptanoic acid.

Reduction: 6-Hydroxy-6-methylheptan-2-ol.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

6-Hydroxy-6-methylheptan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of 6-Hydroxy-6-methylheptan-2-one involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-Hydroxy-6-methylheptan-2-one

4-Hydroxy-6-methylheptan-2-one is a positional isomer of the target compound, differing in the hydroxyl group’s location (position 4 instead of 6).

- Reactivity : The proximity of the hydroxyl and ketone groups (positions 4 and 2) could favor intramolecular hydrogen bonding or hemiacetal formation, unlike the target compound .

Unsaturated Analog: 6-Methyl-5-hepten-2-one

6-Methyl-5-hepten-2-one (CAS: 110-93-0) is an unsaturated ketone with a double bond at position 3. Key differences include:

- Structure : The absence of a hydroxyl group and presence of a double bond (C5–C6) reduces polarity and increases susceptibility to addition reactions (e.g., hydrogenation).

- Applications: Widely used as a precursor in synthesizing hydroxy acids (e.g., 3-hydroxy-3,7-dimethyloct-6-enoic acid) via epoxidation or hydroxylation .

- Physical Properties : Expected lower boiling point compared to 6-hydroxy-6-methylheptan-2-one due to reduced hydrogen bonding.

Functional Group Variants: 6-Methylheptan-2-amine

6-Methylheptan-2-amine (C₈H₁₉N, MW: 129.24 g/mol) replaces the hydroxyl and ketone groups with an amine. Key distinctions:

- Basicity : The amine group confers basicity (pH-dependent protonation), contrasting with the acidic hydroxyl group in the target compound.

- Reactivity : Amines participate in nucleophilic reactions (e.g., alkylation), while the hydroxyl-ketone system favors oxidation or esterification .

Complex Derivatives: Cyclohexenone and Bicyclic Analogs

- 6-Methyl-3-(propan-2-ylidene)-7-oxabicyclo[4.1.0]heptan-2-one (CAS: 5945-46-0): A bicyclic epoxy ketone with high strain and reactivity, enabling ring-opening reactions for synthetic intermediates .

Research Findings and Inferences

- Polarity and Solubility: The hydroxyl group in this compound enhances water solubility compared to non-hydroxylated analogs like 6-methyl-5-hepten-2-one.

- Thermal Stability : Higher boiling point (245.9°C) vs. unsaturated analogs underscores the stabilizing effect of hydrogen bonding .

- Synthetic Utility : The compound’s bifunctional groups make it versatile for producing esters or ethers, whereas 6-methyl-5-hepten-2-one is more suited for epoxidation .

Biological Activity

6-Hydroxy-6-methylheptan-2-one, also known as 1-Hydroxy-6-methylheptan-2-one, is an organic compound with significant biological activity. Characterized by both a hydroxyl and a ketone functional group, this compound has been shown to influence various biological processes, particularly in animal behavior and communication.

- Molecular Formula : C8H16O2

- Molecular Weight : Approximately 144.215 g/mol

- Structure : The compound features a hydroxyl group (-OH) attached to the sixth carbon of the heptanone chain, which contributes to its unique reactivity and interactions with biological systems.

Pheromonal Role

Research indicates that this compound acts as a mouse sex pheromone , influencing mating behaviors through olfactory signaling pathways. This interaction occurs via specific receptors in the nasal epithelium, triggering behavioral responses that are crucial for reproductive biology.

The mechanism by which this compound exerts its effects involves binding to olfactory receptors, initiating signaling cascades that influence behavior. The dual functional groups (hydroxyl and ketone) allow for diverse biochemical interactions, making it a valuable subject of study in animal communication.

Case Studies

- Influence on Mating Behavior : A study demonstrated that male mice exposed to this compound exhibited increased mating behaviors compared to control groups. This suggests a significant role in sexual selection and reproductive strategies.

- Behavioral Responses : Another investigation into the olfactory responses of mice revealed that exposure to this compound activated specific neural pathways associated with mating and territorial behaviors, indicating its importance in social interactions among rodents.

Comparative Analysis

The biological activity of this compound can be compared with other structurally similar compounds. Below is a table summarizing key features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Heptanone | Ketone without hydroxyl group | Simpler structure, less reactivity |

| 6-Methylheptan-2-one | Lacks hydroxyl group | More straightforward ketone |

| 6-Hydroxy-6-methylheptan-2-ol | Contains an additional hydroxyl group | Increased reactivity due to multiple hydroxyls |

| 6-Methyl-5-hepten-2-one | Contains a double bond | Different reactivity profile due to unsaturation |

Applications

The unique properties of this compound make it applicable in various fields:

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 6-Hydroxy-6-methylheptan-2-one, and how do catalyst systems influence cyclization efficiency?

- Methodological Answer: The compound is synthesized via acid-catalyzed cyclization of precursors like 3-hydroxy-3,7-dimethyloct-6-enoic acid. Boron trifluoride diethyl etherate is a common catalyst, but efficiency depends on reaction conditions (e.g., temperature, solvent polarity). Comparative studies using NMR and GC-MS are critical to track intermediate formation and optimize yields .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Methodological Answer: Combine H/C NMR to confirm stereochemistry and functional groups. IR spectroscopy identifies hydroxyl and ketone moieties. Cross-reference spectral data with databases like NIST Chemistry WebBook to resolve ambiguities in peak assignments .

Q. What are the best practices for isolating this compound from reaction mixtures contaminated with by-products?

- Methodological Answer: Employ column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate). Monitor purity via TLC and HPLC. For volatile by-products, fractional distillation under reduced pressure may improve separation efficiency .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound synthesis?

- Methodological Answer: Use density functional theory (DFT) to model transition states and compare activation energies of competing pathways (e.g., acid-catalyzed vs. base-mediated mechanisms). Validate models against experimental kinetic data and isotopic labeling studies to identify rate-determining steps .

Q. What experimental strategies address discrepancies in reported bioactivity data for this compound derivatives?

- Methodological Answer: Standardize assay conditions (e.g., cell lines, solvent controls) to minimize variability. Perform dose-response curves with triplicate replicates and use statistical tools (e.g., ANOVA) to assess significance. Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. How can researchers design a multidisciplinary study to explore the ecological roles of this compound in plant-insect interactions?

- Methodological Answer: Integrate field sampling (e.g., volatile organic compound trapping) with lab-based electrophysiology (EAG) to test insect receptor responses. Pair this with transcriptomic analysis of plant tissues to correlate compound production with gene expression under stress conditions .

Q. Methodological Best Practices

Q. What criteria should guide the selection of analytical techniques for quantifying this compound in complex matrices?

- Methodological Answer: Prioritize sensitivity (e.g., LC-MS/MS for trace amounts) and specificity (e.g., chiral columns for enantiomeric resolution). Validate methods using spike-recovery experiments and certified reference materials. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How should researchers navigate conflicting literature data on the stability of this compound under varying pH conditions?

- Methodological Answer: Conduct accelerated stability studies (e.g., 40°C/75% RH) across pH 3–10. Monitor degradation products via high-resolution mass spectrometry (HRMS) and compare degradation kinetics using Arrhenius plots. Replicate historical studies to identify methodological divergences (e.g., buffer composition) .

Q. Data Analysis & Reporting

Q. What statistical frameworks are most robust for interpreting dose-dependent effects in toxicological studies of this compound?

- Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to calculate EC values. Use Bayesian hierarchical models to account for inter-experiment variability. Report confidence intervals and effect sizes to contextualize biological relevance .

Q. How can meta-analysis reconcile heterogeneous data on the compound’s physicochemical properties?

- Methodological Answer: Aggregate datasets from peer-reviewed journals and apply random-effects models to estimate pooled parameters (e.g., logP, solubility). Assess publication bias via funnel plots and adjust for outliers using robust regression techniques .

Q. Ethical & Compliance Considerations

Q. What protocols ensure compliance with safety standards when handling this compound in vivo studies?

- Methodological Answer: Adhere to institutional animal care guidelines (e.g., IACUC) for dosing and endpoint criteria. Use closed-system synthesis to minimize researcher exposure. Document waste disposal per EPA regulations for ketone derivatives .

Properties

IUPAC Name |

6-hydroxy-6-methylheptan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-7(9)5-4-6-8(2,3)10/h10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKJAPPUGXLAHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCC(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198805 | |

| Record name | 6-Hydroxy-6-methylheptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5077-57-6 | |

| Record name | 6-Hydroxy-6-methyl-2-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5077-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-6-methyl-2-heptanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005077576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-6-methylheptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-6-methylheptan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXY-6-METHYL-2-HEPTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZ7EM846KL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.